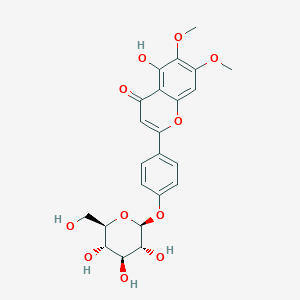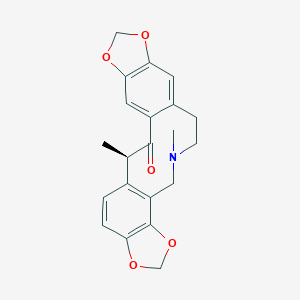
Corycavamine
Übersicht
Beschreibung
Synthesis Analysis
The resolution of racemic corycavamine via its (-f)-lO-camphorsulfonate, the equivalency of (+)-corycavine and corycavamine, as well as the racemization of (+)-corycavine are described4. However, detailed synthesis methods are not readily available in the literature.Molecular Structure Analysis
Corycavamine has a complex molecular structure. Its molecular formula is C21H21NO53. More detailed structural analysis can be found in the referenced paper4.Chemical Reactions Analysis
Corycavamine has been found to chelate ferrous and ferric ions in non-buffered conditions5. However, none of the tested alkaloids chelated cuprous or cupric ions5. All the alkaloids, with the exception of the protopines, significantly reduced the ferric and cupric ions, with stronger effects on the latter5.
Physical And Chemical Properties Analysis
Corycavamine has a molecular weight of 367.4 g/mol3. It has a density of 1.3±0.1 g/cm3, a boiling point of 534.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C3. It also has an enthalpy of vaporization of 81.1±3.0 kJ/mol and a flash point of 277.1±30.1 °C3.Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Targets : Corycavamine from Corydalis cava showed inhibitory activity against BACE1, an enzyme involved in Alzheimer's disease, and demonstrated the ability to cross the blood-brain barrier (Chlebek et al., 2016).
Dopamine D1 Receptor Antagonists : Alkaloids from Corydalis yanhusuo, including corycavamine, were identified as antagonists of the dopamine D1 receptor, which may be relevant for treating drug addiction and pain (Wu et al., 2018).
Cholinesterase Inhibitory and Anti-amnesic Activity : Corydalis turtschaninovii alkaloids, potentially including corycavamine, have shown acetylcholinesterase inhibitory activity and could help in treating cognitive impairment (Hung et al., 2008).
Glycine Receptor Effects : Corymine, an alkaloidal component that might be related to corycavamine, influenced glycine receptors, relevant for understanding convulsions and seizure disorders (Leewanich et al., 1997).
Opioid Abuse and Addiction Treatment : Corydaline and l-tetrahydropalmatine, compounds related to corycavamine, showed potential in treating opioid abuse and addiction (Jiang et al., 2020).
Rhizoma Corydalis Pharmacological Properties : Corycavamine, as part of Rhizoma Corydalis, contributes to its diverse pharmacological effects, including analgesic, anti-arrhythmia, and other therapeutic benefits (Tian et al., 2020).
GABA(A) Receptor Influence : Protoberberine alkaloids, related to corycavamine, influenced the GABA(A) receptor, which is significant in understanding neurological and psychological disorders (Halbsguth et al., 2003).
Antidepressive Effects : The total alkaloid of Corydalis Rhizoma, which includes corycavamine, showed antidepressive effects in a rat model, indicating potential use in mental health treatments (Wu et al., 2015).
Safety And Hazards
According to the safety data sheet, Corycavamine is not intended for human or veterinary use and is for research use only6. It advises avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing6. In case of contact, it recommends washing immediately with plenty of water and soap for at least 15 minutes6.
Zukünftige Richtungen
Corycavamine is derived from the leaves of Uncaria rhynchophylla, a traditional Chinese medicinal plant that has been used for centuries to treat various ailments1. As such, it has potential for further research and development in the field of medicine. However, specific future directions are not clearly defined in the literature.
Eigenschaften
IUPAC Name |
(2R)-2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWLEQYUFDNTA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200105 | |
| Record name | Corycavamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Corycavamine | |
CAS RN |
521-85-7 | |
| Record name | Corycavamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corycavamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORYCAVAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2299RAQ6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



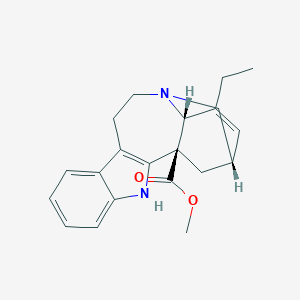
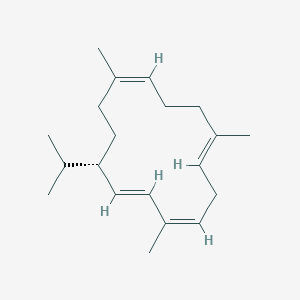
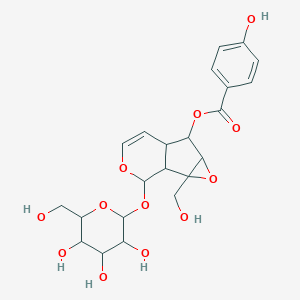
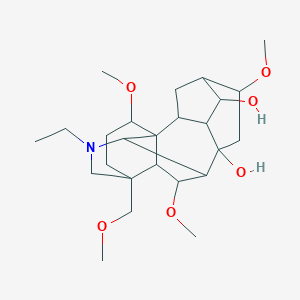
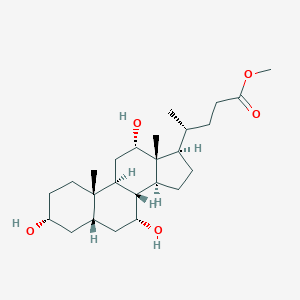

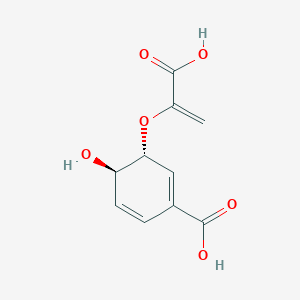
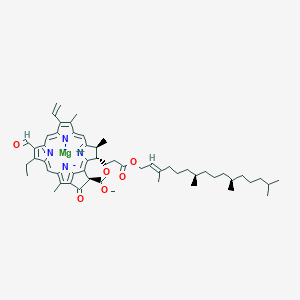
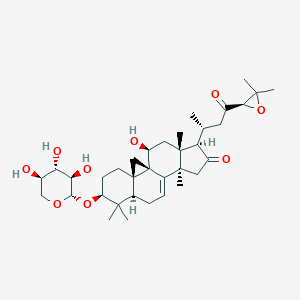
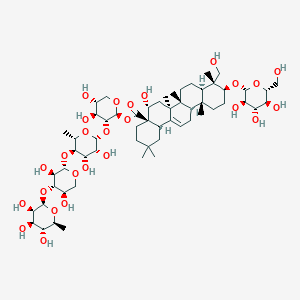
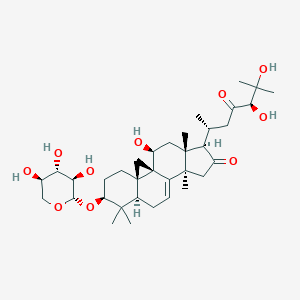
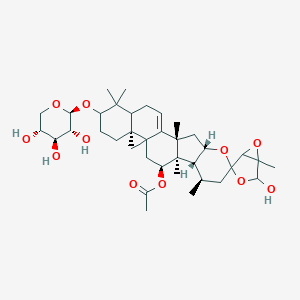
![[(1S,2S,4S,9S,10R)-14-Oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B190800.png)
